molecular formula C11H10N2O4 B12899596 4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one

4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one

Katalognummer: B12899596
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: VZFSNNVUKMJFNK-BEHOXYOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals.

Eigenschaften

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

(4Z)-3-methyl-4-[(E)-3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3/b4-3+,9-5-

InChI-Schlüssel

VZFSNNVUKMJFNK-BEHOXYOFSA-N

Isomerische SMILES

CC1=C(C(=O)ON1)/C=C/C=C\2/C(=NOC2=O)C

Kanonische SMILES

CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-(5-Hydroxy-3-methylisoxazol-4-yl)allylidene)-3-methylisoxazol-5(4H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.